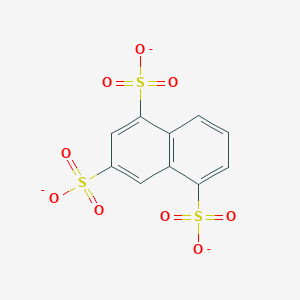
N-methyl-2-(2-methylphenyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(2-methylphenyl)-N-phenylacetamide, also known as methylnaphthidate, is a chemical compound that belongs to the class of substituted amphetamines. It is structurally similar to methylphenidate, a widely used medication for attention deficit hyperactivity disorder (ADHD), but with a slightly different chemical structure. Methylnaphthidate has gained attention in recent years due to its potential as a research chemical in the field of neuroscience.
Mechanism of Action
The mechanism of action for N-methyl-2-(2-methylphenyl)-N-phenylacetamideidate is similar to that of methylphenidate. It works by blocking the reuptake of dopamine and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels can lead to improved cognitive function, increased focus, and improved mood.
Biochemical and Physiological Effects
Methylnaphthidate has been shown to have similar biochemical and physiological effects to methylphenidate. It has been shown to increase heart rate and blood pressure, as well as cause an increase in body temperature. Methylnaphthidate has also been shown to increase dopamine and norepinephrine levels in the brain, leading to improved cognitive function and increased focus.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-2-(2-methylphenyl)-N-phenylacetamideidate in lab experiments is its similarity to methylphenidate. This allows researchers to investigate its potential as a research chemical without the need for a new drug development process. However, one limitation is the lack of research on its long-term effects, as well as the potential for abuse and addiction.
Future Directions
There are several future directions for research on N-methyl-2-(2-methylphenyl)-N-phenylacetamideidate. One area of interest is its potential as a treatment for addiction, particularly in the treatment of cocaine addiction. Another area of interest is its potential as a treatment for depression, as it has been shown to have antidepressant effects in animal studies. Finally, there is potential for further investigation into its long-term effects and safety profile.
Synthesis Methods
The synthesis of N-methyl-2-(2-methylphenyl)-N-phenylacetamideidate involves a multi-step process that includes the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with N-methyl-aniline to form N-methyl-2-(2-methylphenyl) acetamide. Finally, this compound is reacted with phenyl magnesium bromide to form N-methyl-2-(2-methylphenyl)-N-phenylacetamide.
Scientific Research Applications
Methylnaphthidate has been used in various scientific studies to investigate its potential as a research chemical. It has been shown to have similar effects to methylphenidate, such as increasing dopamine and norepinephrine levels in the brain. Methylnaphthidate has also been used in studies to investigate its potential as a treatment for ADHD, depression, and addiction.
properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-methyl-2-(2-methylphenyl)-N-phenylacetamide |
InChI |
InChI=1S/C16H17NO/c1-13-8-6-7-9-14(13)12-16(18)17(2)15-10-4-3-5-11-15/h3-11H,12H2,1-2H3 |
InChI Key |
SDZSPYBKSPGZIM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)









![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)

![Ethyl 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylate](/img/structure/B221382.png)
![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)